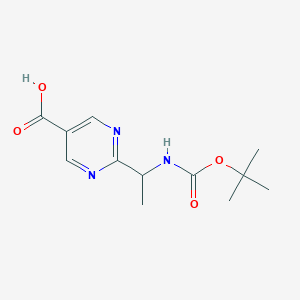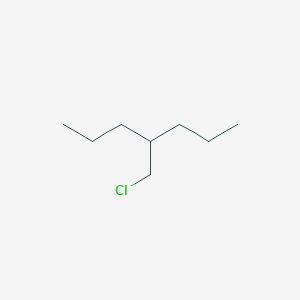
4-(Chloromethyl)-heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-heptane: is an organic compound with the molecular formula C8H17Cl It is a chlorinated derivative of heptane, where a chlorine atom is attached to the fourth carbon of the heptane chain
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(Chloromethyl)-heptane typically involves the chlorination of heptane. One common method is the free radical chlorination, where heptane is treated with chlorine gas under ultraviolet light or heat to initiate the reaction. The reaction can be represented as follows:
C7H16+Cl2→C7H15Cl+HCl
In this reaction, chlorine radicals replace hydrogen atoms in the heptane molecule, resulting in the formation of this compound.
Industrial Production Methods:
Industrial production of this compound may involve continuous flow reactors where heptane and chlorine gas are continuously fed into the reactor under controlled conditions of temperature and pressure. The reaction mixture is then subjected to separation processes to isolate the desired product.
化学反応の分析
Types of Reactions:
4-(Chloromethyl)-heptane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols. For example, treatment with sodium hydroxide can yield 4-hydroxyheptane.
Reduction Reactions: The compound can be reduced to heptane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: 4-Hydroxyheptane, 4-Aminoheptane.
Reduction: Heptane.
Oxidation: 4-Heptanol, 4-Heptanoic acid.
科学的研究の応用
4-(Chloromethyl)-heptane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the modification of polymers to introduce chlorine functionalities, enhancing the material properties.
Biological Studies: The compound can be used to study the effects of chlorinated hydrocarbons on biological systems, including their metabolism and toxicity.
作用機序
The mechanism of action of 4-(Chloromethyl)-heptane in chemical reactions involves the reactivity of the chloromethyl group. The chlorine atom, being electronegative, makes the carbon atom it is attached to electrophilic, thus susceptible to nucleophilic attack. This property is exploited in various substitution reactions where nucleophiles replace the chlorine atom.
類似化合物との比較
4-Bromomethyl-heptane: Similar in structure but with a bromine atom instead of chlorine.
4-Iodomethyl-heptane: Contains an iodine atom in place of chlorine.
4-Methylheptane: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness:
4-(Chloromethyl)-heptane is unique due to the presence of the chloromethyl group, which imparts specific reactivity patterns not observed in non-halogenated heptanes. The chlorine atom’s presence allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C8H17Cl |
|---|---|
分子量 |
148.67 g/mol |
IUPAC名 |
4-(chloromethyl)heptane |
InChI |
InChI=1S/C8H17Cl/c1-3-5-8(7-9)6-4-2/h8H,3-7H2,1-2H3 |
InChIキー |
PJFVQKKKKWEEIF-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



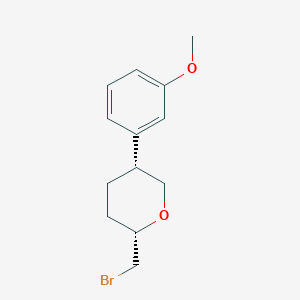
![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
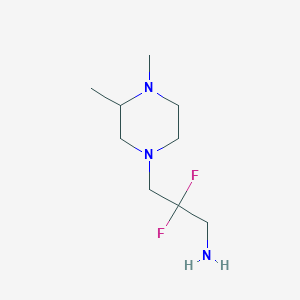
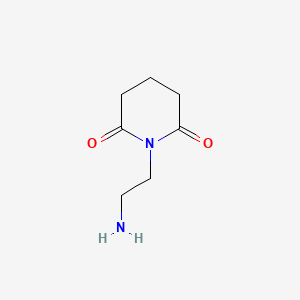
![tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13200433.png)
![tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate](/img/structure/B13200436.png)
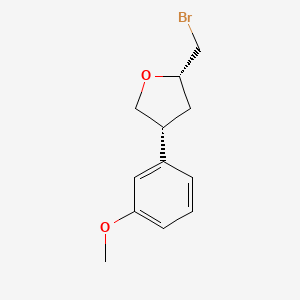
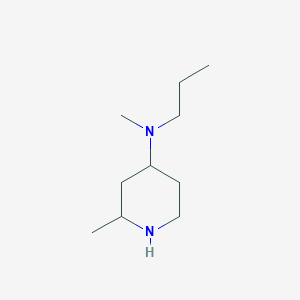
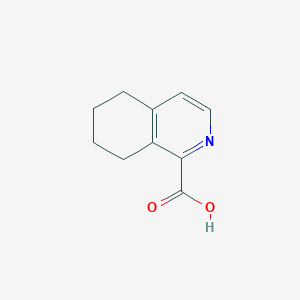
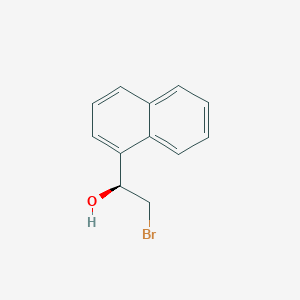
![3-[2-(1H-Imidazol-1-yl)ethoxy]aniline](/img/structure/B13200448.png)
